molecular formula C12H12ClN3O2 B087455 Ethyl 5-amino-1-(3-chlorophenyl)-1h-pyrazole-4-carboxylate CAS No. 15001-08-8

Ethyl 5-amino-1-(3-chlorophenyl)-1h-pyrazole-4-carboxylate

Cat. No.: B087455
CAS No.: 15001-08-8
M. Wt: 265.69 g/mol
InChI Key: CQYOTMSWCKDYTD-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS: 15001-08-8) is a pyrazole derivative characterized by a 3-chlorophenyl substituent at the 1-position, an amino group at the 5-position, and an ethyl ester moiety at the 4-position. Its molecular formula is C₁₂H₁₂ClN₃O₂, with a molecular weight of 265.7 g/mol . The compound is commercially available for research purposes, with suppliers such as AK Scientific and Matrix Scientific offering it in quantities ranging from 1g to 5g .

Properties

IUPAC Name

ethyl 5-amino-1-(3-chlorophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-4-8(13)6-9/h3-7H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYOTMSWCKDYTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353890
Record name Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15001-08-8
Record name Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Regiochemical Control

β-Ketoesters, such as ethyl 3-oxobutanoate, react with arylhydrazines via a two-step process:

  • Hydrazone Formation : The keto group of the β-ketoester reacts with the hydrazine to form a hydrazone intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the enolic oxygen or nitrogen leads to pyrazole ring closure.

Regioselectivity is influenced by the electronic and steric properties of the substituents. For example, electron-withdrawing groups (e.g., esters) at the β-position favor cyclization at the α-carbon, positioning the ester group at C4 and the amino group at C5.

Optimized Protocol from Literature

A representative procedure adapted from ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate synthesis involves:

  • Reagents : 3-Chlorophenylhydrazine (1.2 mmol), ethyl 3-oxobutanoate (1.2 mmol), DMFDMA (1.2 mmol), and 2,2,2-trifluoroethanol (TFE) as the solvent.

  • Conditions : Room temperature, 15-minute reaction time.

  • Workup : Evaporation under reduced pressure, extraction with ethyl acetate, and purification via silica gel chromatography.

This method achieves >90% yield for analogous compounds, with the TFE solvent enhancing reaction efficiency by stabilizing charged intermediates.

Post-Synthetic Modification of Pyrazole Intermediates

Alternative routes involve synthesizing a pyrazole backbone followed by selective functionalization.

Nitration and Reduction to Introduce the Amino Group

A two-step strategy for introducing the C5 amino group:

  • Nitration : Treat 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate with nitric acid/sulfuric acid to introduce a nitro group at C5.

  • Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.

Example : A similar approach for 5-amino-3-ethyl-1-phenyl-4-pyrazolecarbonitrile achieved a 75% yield after reduction with LiAlH₄.

Beckmann Rearrangement for Carboxamide Formation

The abnormal Beckmann rearrangement of oxime derivatives, as demonstrated in ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate synthesis, could be adapted:

  • Step 1 : Convert a ketone precursor (e.g., ethyl 4-cyano-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate) to its oxime.

  • Step 2 : Rearrangement in concentrated H₂SO₄ to yield the carboxamide, followed by hydrolysis to the carboxylate.

Malononitrile-Based Routes

Malononitrile derivatives serve as versatile building blocks for pyrazole synthesis.

Condensation with (1-Ethoxypropylidene)-Malononitrile

A patent method for 5-amino-3-ethyl-1-phenyl-4-pyrazolecarbonitrile involves:

  • Reagents : (1-Ethoxypropylidene)-malononitrile, 3-chlorophenylhydrazine, sodium acetate, ethanol.

  • Conditions : Reflux for 24 hours.

  • Outcome : Forms the pyrazole core with cyano and amino groups, which can be hydrolyzed to the carboxylate.

Analytical Characterization

Synthetic success relies on rigorous spectroscopic validation:

  • IR Spectroscopy : Expected peaks include N-H stretch (~3350 cm⁻¹ for amine), C=O stretch (~1700 cm⁻¹ for ester), and C-Cl stretch (~750 cm⁻¹).

  • ¹H NMR : Key signals include the ester ethoxy group (δ 1.3 ppm, triplet; δ 4.3 ppm, quartet) and aromatic protons (δ 7.2–7.8 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 279.07 (C₁₂H₁₂ClN₃O₂⁺).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsYieldAdvantagesLimitations
Cyclocondensationβ-Ketoester, arylhydrazine90–95%One-pot, high regioselectivityRequires anhydrous conditions
Post-Synthetic NitrationPreformed pyrazole70–75%Flexibility in functionalizationMulti-step, lower overall yield
Malononitrile Route(1-Ethoxypropylidene)-malononitrile65–70%Direct amino group introductionHarsh reflux conditions

Industrial-Scale Considerations

For large-scale production, the cyclocondensation route is preferred due to its simplicity and high yield. Key optimizations include:

  • Solvent Recycling : TFE recovery via distillation.

  • Catalyst Use : Iodine (20 mol%) or Cu(OAc)₂ (10 mol%) to accelerate cyclization .

Scientific Research Applications

Pharmaceutical Development

Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its structural properties make it particularly valuable in developing anti-inflammatory and analgesic drugs. Research indicates that modifications of this compound can lead to derivatives with enhanced therapeutic effects and reduced side effects. For instance, studies have shown its potential in synthesizing pyrazole derivatives that exhibit anti-cancer activity and improved efficacy against inflammatory diseases .

Agricultural Chemicals

In the realm of agriculture, this compound is utilized in formulating agrochemicals , particularly as an active ingredient in crop protection products. Its effectiveness against specific pests and diseases has been documented, making it a valuable asset for enhancing crop yields and quality. Research has demonstrated that formulations containing this compound can significantly improve pest resistance in various crops, thereby reducing reliance on traditional pesticides .

Biochemical Research

Researchers leverage this compound to explore its effects on biological pathways. Its role as a biochemical probe aids in the discovery of new therapeutic targets for various diseases. For example, studies have investigated its interactions with specific enzymes and receptors, providing insights into mechanisms of action that could lead to novel treatments for conditions such as cancer and neurodegenerative diseases . The compound's ability to modulate biological activity highlights its importance in drug discovery and development.

Material Science

In material science, this compound is incorporated into polymer formulations, enhancing their mechanical properties and thermal stability. Research has shown that adding this compound to polymers can improve their durability and performance under various environmental conditions. This application is particularly relevant in industries where material strength and longevity are critical, such as automotive and aerospace engineering .

Diagnostic Applications

The potential for this compound in developing diagnostic agents is an emerging area of interest. Preliminary studies suggest that derivatives of this compound may be useful in imaging techniques for medical diagnostics, such as MRI or PET scans. The ability to label this compound with imaging agents could enable better visualization of biological processes within the body .

Case Studies and Research Findings

Application AreaKey FindingsReferences
Pharmaceutical DevelopmentDerivatives show anti-cancer activity; improved analgesics
Agricultural ChemicalsEnhanced pest resistance; increased crop yields
Biochemical ResearchModulates enzyme activity; potential therapeutic targets
Material ScienceImproved mechanical properties in polymers
Diagnostic ApplicationsPotential use in imaging techniques

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit cyclooxygenase enzymes, leading to reduced production of inflammatory mediators. Additionally, it can bind to DNA or proteins, affecting their function and leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Compound Name Substituent (1-Position) Molecular Weight (g/mol) Melting Point (°C) Key References
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate 3-Chlorophenyl 265.7 Not reported
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 4-Fluorophenyl 249.24 153–154
Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate 4-Chloro-2-nitrophenyl 325.7 Not reported
Ethyl 5-amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate 4-Sulfamoylphenyl 315.3 Not reported
Ethyl 5-amino-1-(2-(4-chlorophenyl)-2-hydroxyethyl)-1H-pyrazole-4-carboxylate 2-(4-Chlorophenyl)-2-hydroxyethyl 339.8 168–169

Key Observations :

  • Halogen Effects : The 3-chlorophenyl substituent contributes to higher molecular weight compared to the 4-fluorophenyl analog (265.7 vs. 249.24 g/mol) . Chlorine’s larger atomic mass and electron-withdrawing nature may enhance stability and influence intermolecular interactions.
  • Melting Points : The hydroxyl-containing analog (139b) exhibits a higher melting point (168–169°C) due to hydrogen bonding, whereas the 4-fluorophenyl derivative melts at 153–154°C .
  • Nitro and Sulfamoyl Groups: The 4-chloro-2-nitrophenyl and 4-sulfamoylphenyl analogs introduce additional functional groups that may affect solubility and reactivity.

Crystallographic and Intermolecular Interactions

  • Crystal Packing : The 4-chloro-2-nitrophenyl analog (GOLHEV) was studied via X-ray diffraction, revealing a planar pyrazole ring and nitro group participation in π-π stacking . In contrast, the 3-chlorophenyl group in the target compound may induce different packing motifs due to steric and electronic differences.
  • Hirshfeld Analysis: Studies on 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid highlighted O–H···N and N–H···O hydrogen bonds as critical for crystal stability . Similar interactions are expected in the target compound.
  • Software Tools : Programs like Mercury (for visualization) and SHELXL (for refinement) are widely used in crystallographic studies of these compounds .

Biological Activity

Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS No. 15001-08-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₁₂H₁₂ClN₃O₂
  • Molecular Weight : 265.70 g/mol
  • Boiling Point : Not available
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 3
  • Log P (Partition Coefficient) : Indicates high gastrointestinal absorption potential

Biological Activities

This compound exhibits a variety of biological activities, which can be categorized as follows:

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, demonstrate significant anti-inflammatory properties. For instance, a study reported that compounds similar to this compound exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, outperforming standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The compound has shown promising results against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains such as E. coli and Staphylococcus aureus. Notably, compounds with similar structures were found to possess significant antibacterial activity, with some showing effectiveness comparable to established antibiotics .

3. Anticancer Potential

This compound has been evaluated for its anticancer properties. A related study highlighted that certain pyrazole derivatives inhibited tubulin polymerization, leading to cell cycle arrest in the G2/M phase of cancer cells. This mechanism suggests potential applications in cancer therapy .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : The compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and function, leading to cell death.
  • Cancer Cell Cycle Arrest : By inhibiting tubulin polymerization, the compound prevents cancer cells from successfully completing mitosis.

Case Studies

Study ReferenceBiological ActivityKey Findings
Europe PMC Anti-inflammatoryUp to 85% inhibition of TNF-α and IL-6 at 10 µM
MDPI AntimicrobialEffective against E. coli and S. aureus
Nature AnticancerInhibits tubulin polymerization; cell cycle arrest

Q & A

Q. What synthetic routes are commonly employed to prepare ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A general approach involves reacting ethyl acetoacetate with a substituted phenylhydrazine (e.g., 3-chlorophenylhydrazine) and a carbonyl source like DMF-DMA (dimethylformamide dimethyl acetal). The reaction proceeds under reflux in ethanol or methanol, yielding the pyrazole ring. Subsequent hydrolysis under basic conditions (e.g., NaOH) followed by re-esterification can optimize purity . For derivatives, modifications include varying substituents on the phenyl ring or introducing alternative ester groups, as seen in analogous pyrazole-carboxylate syntheses .

Q. How is the structural identity of the compound confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous structural determination. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 5.36 Å, b = 8.62 Å, c = 13.16 Å) are resolved using SHELX programs. Data collection via Bruker Kappa APEXII CCD diffractometers and refinement with SHELXL97 provide bond lengths, angles, and displacement parameters . Complementary techniques like 1H^1H-NMR (e.g., δ 7.73 ppm for aromatic protons) and LC-MS (e.g., m/z 316 [M+H]+^+) validate molecular integrity .

Q. What analytical methods are used to assess purity and stability?

High-performance liquid chromatography (HPLC) with UV detection (>95% purity thresholds) and melting point analysis (e.g., 153–154°C for analogous fluorophenyl derivatives) are standard. Stability studies under varying temperatures and humidity levels employ accelerated degradation protocols, monitored via TLC or NMR to detect hydrolysis or ester degradation .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved during structural analysis?

Discrepancies between experimental and theoretical data often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. For example, amino-pyrazole tautomers may exhibit shifted NMR signals. Hybrid approaches are recommended:

  • Computational modeling : DFT calculations (B3LYP/6-31G* basis set) predict optimized geometries and NMR chemical shifts for comparison.
  • Variable-temperature NMR : Resolves dynamic equilibria by observing signal coalescence at elevated temperatures.
  • Hirshfeld surface analysis : Visualizes intermolecular interactions (e.g., H-bonding) influencing crystallographic data .

Q. What strategies optimize reaction yields in pyrazole-carboxylate synthesis?

Key factors include:

  • Catalyst selection : Pd/C (10% w/w) enhances hydrogenation efficiency in nitro-group reductions (e.g., 94% yield in 4-(trifluoromethoxy)phenyl derivatives) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve cyclocondensation kinetics, while ethanol minimizes side reactions.
  • Microwave-assisted synthesis : Reduces reaction times from hours to minutes (e.g., 80°C for 10 hours vs. 30 minutes under microwave) .

Q. How can computational tools predict the compound’s biological activity or interaction with target proteins?

Molecular docking (e.g., AutoDock Vina) and MD simulations model binding affinities to enzymes like Keap1 or CYP450 isoforms. Pharmacophore mapping identifies critical motifs (e.g., the 3-chlorophenyl group for hydrophobic interactions). ADMET predictors (SwissADME) evaluate bioavailability, BBB penetration, and metabolic stability .

Q. What methodologies address challenges in crystallizing the compound for X-ray studies?

  • Solvent screening : Use high-throughput vapor diffusion (e.g., 1:1 ethyl acetate/hexane) to identify optimal crystallization conditions.
  • Additive engineering : Small molecules (e.g., glycerol) disrupt aggregation.
  • Twinned data refinement : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning observed in triclinic systems .

Methodological Tables

Table 1. Key Crystallographic Parameters for Ethyl 5-Amino-pyrazole Derivatives

ParameterValueSource
Space groupP1 (triclinic)
Unit cell dimensionsa = 5.36 Å, b = 8.62 Å, c = 13.16 Å
Refinement softwareSHELXL97
R-factor0.035

Table 2. Common Spectral Signatures

TechniqueKey DataReference
1H^1H-NMR (DMSO-d6)δ 7.73 (s, 1H, pyrazole-H)
LC-MSm/z 316 [M+H]+^+
IR1685 cm1^{-1} (C=O stretch)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-amino-1-(3-chlorophenyl)-1h-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-amino-1-(3-chlorophenyl)-1h-pyrazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.